Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)-
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Overview
Description
Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenoxy group substituted with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Piperazine Ring: The quinazoline core is then reacted with 1-methylpiperazine under suitable conditions to introduce the piperazine ring.
Attachment of the Phenoxy Group: The final step involves the reaction of the intermediate with 3-(trifluoromethyl)phenol to introduce the phenoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazoline core.
Reduction: Reduced forms of the quinazoline or piperazine rings.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
Scientific Research Applications
Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based anticancer drug.
Uniqueness
Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(3-(trifluoromethyl)phenoxy)- is unique due to the specific substitutions on the quinazoline core, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring can improve its binding affinity to biological targets.
Properties
CAS No. |
129112-41-0 |
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Molecular Formula |
C20H19F3N4O |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-[3-(trifluoromethyl)phenoxy]quinazoline |
InChI |
InChI=1S/C20H19F3N4O/c1-26-9-11-27(12-10-26)19-24-17-8-3-2-7-16(17)18(25-19)28-15-6-4-5-14(13-15)20(21,22)23/h2-8,13H,9-12H2,1H3 |
InChI Key |
ACXMEEMMTOHVAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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